molecular formula C8H14N2O5S B570217 N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine CAS No. 861959-88-8

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine

Cat. No.: B570217
CAS No.: 861959-88-8
M. Wt: 250.269
InChI Key: MIZMPWFZMWDOPJ-AIUXZDRISA-N
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Description

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine is a compound with the molecular formula C8H14N2O5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetyl group, an amino group, and a sulfinyl group attached to the L-alanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of L-alanine followed by the introduction of the sulfinyl and amino groups through a series of controlled reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group may yield sulfone derivatives, while reduction of the amino group may produce primary amines.

Scientific Research Applications

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-alanine: Lacks the sulfinyl and amino groups, making it less reactive in certain chemical reactions.

    3-Amino-3-oxopropyl sulfoxide: Contains the sulfinyl and amino groups but lacks the acetyl group.

Uniqueness

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine is unique due to the presence of all three functional groups (acetyl, amino, and sulfinyl) on the L-alanine backbone

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMPWFZMWDOPJ-AIUXZDRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025857
Record name N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861959-88-8
Record name N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine (AAMA-Sul) relevant in acrylamide exposure studies?

A1: AAMA-Sul serves as a valuable short-term biomarker for acrylamide exposure in humans. [] Humans metabolize acrylamide and excrete it primarily through urine, with AAMA-Sul being one of the major metabolites. Measuring AAMA-Sul levels in urine samples provides insights into recent acrylamide exposure from dietary sources and tobacco smoke. [] This is crucial as acrylamide is classified as "reasonably anticipated to be a human carcinogen". []

Q2: How does the detection of AAMA-Sul in urine samples contribute to risk assessment regarding acrylamide exposure?

A2: The research paper highlights that AAMA-Sul was detected in 100% of the analyzed urine samples from the study population. [] This widespread presence, alongside other acrylamide metabolites, allowed researchers to estimate the daily acrylamide intake for this population. [] By comparing these estimated intakes with established health guidelines, researchers can assess the potential health risks associated with acrylamide exposure within this specific population group. []

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